
3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one" is not directly mentioned in the provided papers. However, the papers discuss various benzothiazole derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthesis pathways for the compound . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, and they are known for their diverse biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves multi-component reactions, as described in the first paper, where a one-pot, three-component reaction is used to synthesize a variety of derivatives under aqueous conditions without the need for a catalyst . Another approach involves the reaction of 2-aminobenzothiazole with piperidine, as mentioned in the ninth paper, which yields substituted benzothiazole derivatives . These methods could potentially be adapted to synthesize the compound "3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The sixth paper provides information on the crystal structure of a related compound, which crystallizes in a monoclinic system with planar benzothiazol and imidazol rings and a piperidin ring in a chair conformation . This suggests that similar compounds, including "3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one," may also exhibit planarity in their benzothiazole moiety and a stable chair conformation in the piperidine ring, which could influence their chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The papers describe various chemical reactions involving benzothiazole derivatives. For instance, the third paper mentions the esterification of a thiadiazol derivative with a benzothiazole moiety in the presence of piperidine . The eighth paper discusses an unusual de-alkylation reaction to yield a piperidinyl-benzothiazole . These reactions highlight the reactivity of the benzothiazole ring and its ability to participate in different chemical transformations, which could be relevant for the synthesis and modification of "3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one."
Physical and Chemical Properties Analysis
The ninth paper touches on the optical properties of benzothiazole derivatives, as evidenced by photoluminescence spectra, and their biological activities, with some compounds showing good antibacterial and antifungal activities . These properties are important for the potential application of "3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one" in medicinal chemistry and other fields. The physical properties such as solubility, melting point, and stability would also be crucial for its practical use and are typically determined experimentally.
Scientific Research Applications
Antimicrobial Activity : A significant body of research has been dedicated to exploring the antimicrobial capabilities of benzothiazole derivatives. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including benzothiazole compounds, and found them to exhibit variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Patel and Agravat (2007) developed benzothiazole derivatives with notable antibacterial and antifungal activities (Patel & Agravat, 2007).
Antitumor Evaluation : Al-Omran, Mohareb, and El-Khair (2014) reported on the synthesis of benzothiazole derivatives and evaluated their cytotoxicity against several human tumor cell lines, indicating potential antitumor applications (Al-Omran, Mohareb, & El-Khair, 2014).
Fatty Acid Amide Hydrolase Inhibition : Wang et al. (2009) identified a benzothiazole analogue as a potent inhibitor of fatty acid amide hydrolase (FAAH), suggesting its potential application in studying FAAH and the endocannabinoid system (Wang et al., 2009).
Neuropeptide Y Y1 Receptor Antagonists : Zarrinmayeh et al. (1998) synthesized a series of benzimidazoles, derived from benzothiazole, as selective neuropeptide Y Y1 receptor antagonists, aiming to develop antiobesity drugs (Zarrinmayeh et al., 1998).
AMPA Receptor Modulation : Arai et al. (1994) investigated 1-(1,3-Benzodioxol-5-ylcarbonyl)-piperidine (1-BCP), a related compound, for its effects on AMPA receptor-mediated currents, suggesting its potential application in enhancing synaptic responses (Arai et al., 1994).
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yloxy)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11-9(5-3-7-13-11)16-12-14-8-4-1-2-6-10(8)17-12/h1-2,4,6,9H,3,5,7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANDZJBMPYYKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)
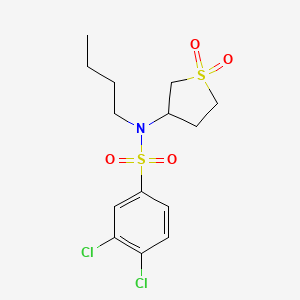
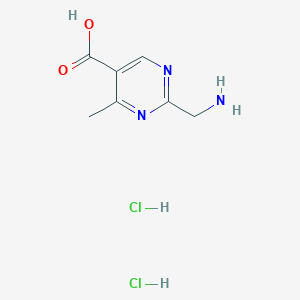
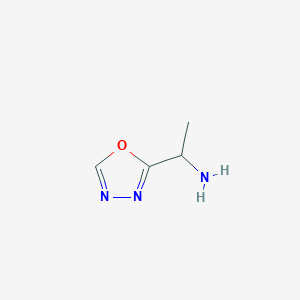
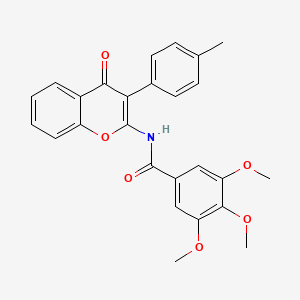
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)
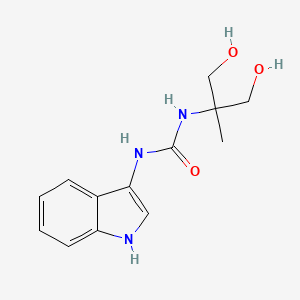

![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)
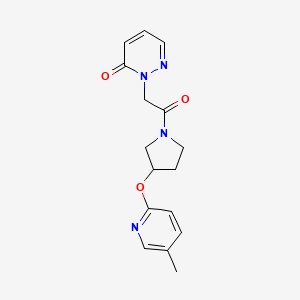



![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)